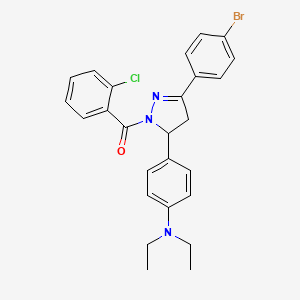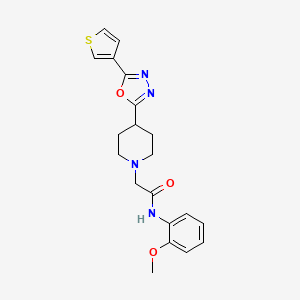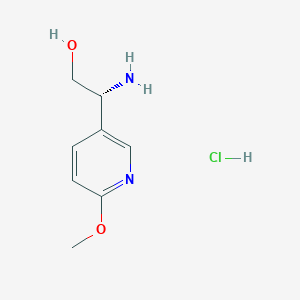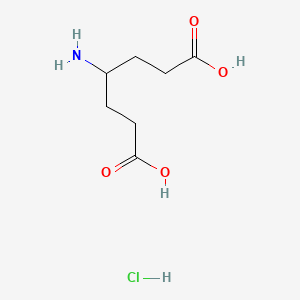![molecular formula C23H23ClN2O3 B2812759 2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one CAS No. 898441-70-8](/img/structure/B2812759.png)
2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one” is a chemical compound. It is related to Levocetirizine, an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies . The synthesis usually involves a series of reactions, including the Mannich reaction . The yield of the final product can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . These techniques provide detailed information about the molecular structure of the compound .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential applications .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Protocols : Researchers have developed methods for synthesizing compounds with structural similarities to the mentioned chemical, focusing on optimizing reaction conditions to improve yields. For instance, a novel compound was obtained via a three-step protocol, with its structure confirmed through various spectroscopic methods (Wujec & Typek, 2023).
Biological Activities
Antimicrobial Activities : Some derivatives have been synthesized and tested for their antimicrobial properties, showing moderate to good activity against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activities : Certain piperazine-based derivatives have been evaluated for their antitumor activities, with some showing promising results in inhibiting tumor DNA methylation processes in vitro, suggesting their potential use in cancer treatment (Hakobyan et al., 2020).
Anticonvulsant and Antimicrobial Effects : Research on 4H-pyran-4-one derivatives has revealed their anticonvulsant and antimicrobial potential. These findings support the exploration of such compounds for pharmaceutical applications (Aytemir et al., 2004).
Antidepressant and Antianxiety Activities : Novel derivatives have been synthesized and tested for their antidepressant and antianxiety activities, demonstrating the therapeutic potential of such chemical structures in neuropsychiatric disorders (Kumar et al., 2017).
Chemical Properties and Interactions
- Solubility and Partitioning : Studies on solubility thermodynamics and partitioning processes of related compounds in biologically relevant solvents have provided insights into their pharmacological properties, aiding in the development of drugs with optimized absorption and distribution characteristics (Volkova et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on these compounds could include further studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand the safety and hazards associated with these compounds .
properties
IUPAC Name |
2-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c24-19-7-4-8-20(13-19)26-11-9-25(10-12-26)15-21-14-22(27)23(17-28-21)29-16-18-5-2-1-3-6-18/h1-8,13-14,17H,9-12,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOBGQFMOOHCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2812676.png)



![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)
![Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2812687.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2812692.png)
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)

